

Derivatization of 3-formyl-2-pyrazinecarboxylic acid for bioassays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Formyl-2-pyrazinecarboxylic acid

Cat. No.: B3290468

[Get Quote](#)

Anwendungsbeispiele und Protokolle: Derivatisierung von 3-Formyl-2-pyrazincarbonsäure für Bioassays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

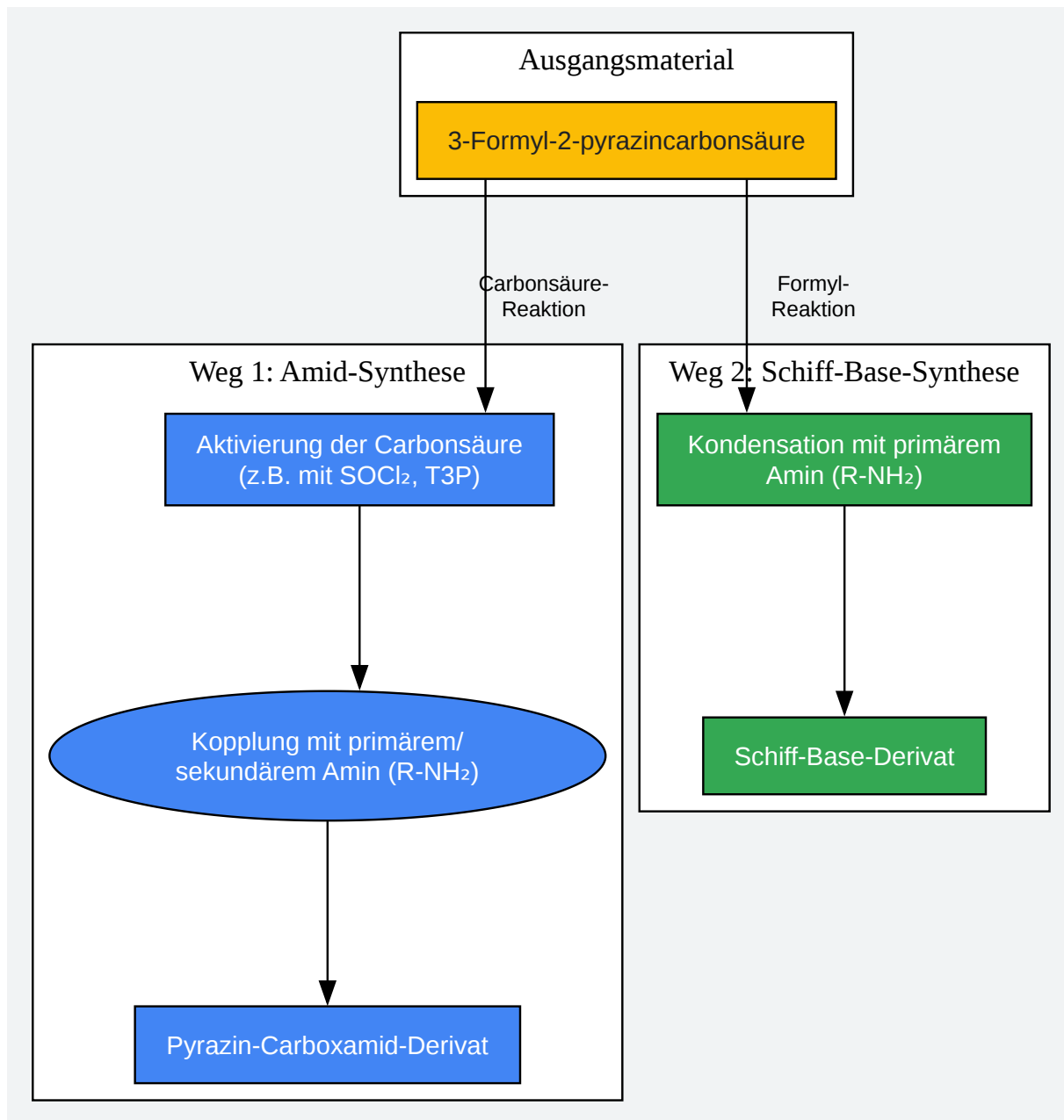
3-Formyl-2-pyrazincarbonsäure ist ein heterocyclisches Molekül, das als vielseitiges Grundgerüst für die Synthese von biologisch aktiven Verbindungen dient. Seine bifunktionelle Natur, die sowohl eine reaktive Aldehydgruppe (Formyl) als auch eine Carbonsäuregruppe umfasst, ermöglicht eine vielfältige chemische Modifikation. Die Derivatisierung dieser Verbindung ist eine Schlüsselstrategie in der medizinischen Chemie zur Entwicklung neuer Wirkstoffkandidaten, insbesondere im Bereich der antimikrobiellen und antineoplastischen Forschung. Die Pyrazin-Einheit ist ein wichtiger Bestandteil des Tuberkulose-Medikaments Pyrazinamid, was das Interesse an ihren Derivaten weiter steigert.

Diese Anwendungsbeispiele beschreiben detaillierte Protokolle zur Derivatisierung von 3-Formyl-2-pyrazincarbonsäure und zur Bewertung der biologischen Aktivität der resultierenden Verbindungen in antimykobakteriellen und zytotoxischen Assays.

Derivatisierungsstrategien

Zwei primäre funktionelle Gruppen der 3-Formyl-2-pyrazincarbonsäure stehen für die Derivatisierung zur Verfügung: die Carbonsäure und die Formylgruppe.

- **Amidkopplung an der Carbonsäuregruppe:** Dies ist der häufigste Ansatz zur Erzeugung von Bibliotheken von Pyrazin-Derivaten. Die Carbonsäure wird zunächst aktiviert, typischerweise durch Umwandlung in ein Säurechlorid mit Thionylchlorid (SOCl_2) oder durch Verwendung von Kopplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder Propylphosphonsäureanhydrid (T3P). Das aktivierte Zwischenprodukt wird dann mit einer Vielzahl von primären oder sekundären Aminen umgesetzt, um eine diverse Reihe von Pyrazin-Carboxamiden zu ergeben. Unter sorgfältig kontrollierten Bedingungen kann diese Reaktion chemoselektiv durchgeführt werden, ohne die Formylgruppe zu beeinträchtigen.
- **Schiff-Base-Bildung an der Formylgruppe:** Die Aldehyd-Funktionalität kann leicht mit primären Aminen, Hydrazinen oder Hydroxylaminen kondensiert werden, um entsprechende Imine (Schiff-Basen), Hydrazone oder Oxime zu bilden. Diese Strategie führt zu einer anderen Klasse von Derivaten und kann in Verbindung mit oder als Alternative zur Modifikation der Carbonsäuregruppe eingesetzt werden.

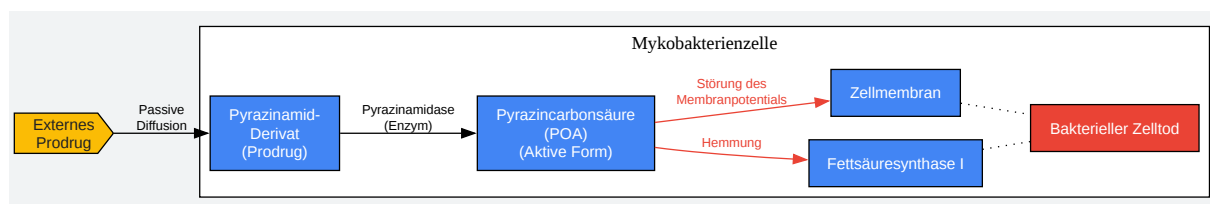


[Click to download full resolution via product page](#)

Abbildung 1: Allgemeine Derivatisierungswege für 3-Formyl-2-pyrazincarbonsäure.

Anwendungsbeispiel 1: Antimykobakterielle Aktivität

Pyrazinamid, ein Amid der Pyrazincarbonsäure, ist ein Erstlinienmedikament zur Behandlung von Tuberkulose. Es ist ein Prodrug, das durch ein mykobakterielles Enzym in seine aktive Form, die Pyrazincarbonsäure (POA), umgewandelt wird. POA stört das Membranpotential und hemmt die Fettsäuresynthase I, was zum Zelltod führt. Die Synthese neuer Pyrazin-Carboxamide ist eine bewährte Strategie zur Entwicklung neuer antimykobakterieller Wirkstoffe.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Derivatization of 3-formyl-2-pyrazinecarboxylic acid for bioassays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3290468#derivatization-of-3-formyl-2-pyrazinecarboxylic-acid-for-bioassays\]](https://www.benchchem.com/product/b3290468#derivatization-of-3-formyl-2-pyrazinecarboxylic-acid-for-bioassays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com